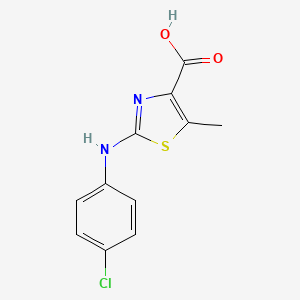

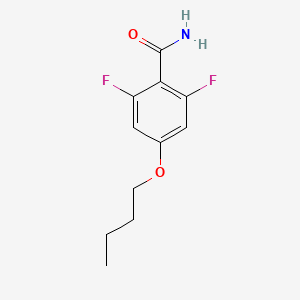

![molecular formula C10H13ClFNO B1405281 3-[(4-氟苯氧基)甲基]氮杂环丁烷盐酸盐 CAS No. 1864057-70-4](/img/structure/B1405281.png)

3-[(4-氟苯氧基)甲基]氮杂环丁烷盐酸盐

描述

“3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is a chemical compound used in scientific research . It has a CAS Number of 63843-78-7 . The compound has a molecular weight of 203.64 .

Molecular Structure Analysis

The InChI code for “3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is 1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is a powder at room temperature .科学研究应用

1. 新化合物的合成

化合物 3-[(4-氟苯氧基)甲基]氮杂环丁烷盐酸盐已用于合成各种新型化合物。例如,一项研究报告了 3-巯基-1-(1,3-噻唑啉-2-基)氮杂环丁烷盐酸盐的合成,由于反应条件温和、操作简单、产品纯度高,突出了其工业化的潜力 (张志宝, 2011)。

2. 药物剂的开发

3-[(4-氟苯氧基)甲基]氮杂环丁烷盐酸盐在药物剂的开发中发挥着重要作用。一个例子是帕罗西汀的托烷环类似物的合成和配体结合,帕罗西汀是一种选择性血清素再摄取抑制剂。这表明其与抗抑郁药的开发相关 (Keverline-Frantz et al., 1998)。

3. 抗氧化活性

对源自苯基脲衍生物的席夫碱和氮杂环丁烷(包括 3-[(4-氟苯氧基)甲基]氮杂环丁烷盐酸盐)的研究表明它们在体外抗氧化活性方面具有潜力。该研究指出了该化合物在药物化学中的重要性 (Nagavolu et al., 2017)。

4. 抗菌应用

该化合物也已在抗菌剂领域得到探索。关于作为抗菌剂的 7-氮杂环丁基喹诺酮的研究证明了氮杂环丁烷部分对喹诺酮的效力和理化性质的影响,表明其在开发新的抗菌药物中的用途 (Frigola et al., 1994)。

5. 神经递质受体研究

该化合物在涉及神经递质受体的研究中至关重要。一个例子是合成用于尼古丁受体的正电子发射断层扫描配体的 2-氟-3-[2(S)-2-氮杂环丁氧基]吡啶,它提供了对这些受体功能的见解 (Doll et al., 1999)。

6. 氮杂环丁烷衍生物的合成

通过 2-(2-甲磺酰氧基乙基)氮杂环丁烷的环转化合成顺式-3,4-二取代哌啶的研究说明了 3-[(4-氟苯氧基)甲基]氮杂环丁烷盐酸盐在产生各种氮杂杂环化合物(在药物化学中相关)方面的多功能性 (Mollet et al., 2011)。

7. 酶抑制研究

该化合物用于酶抑制研究,如氟和碘类似物氯吉兰的合成,氯吉兰是单胺氧化酶 A 的有效抑制剂,表明在精神疾病中具有治疗应用 (Ohmomo et al., 1991)。

8. 烯胺的发展

该化合物的用途延伸到烯胺的开发,如 2-(二氯亚甲基)氮杂环丁烷(稳定的应变环烯胺)的合成,表明其在有机合成中的潜力 (Mangelinckx et al., 2008)。

作用机制

Target of Action

The primary target of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride is the α7 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a class of pentameric ligand-gated ion channels in the brain and body that are responsive to the neurotransmitter acetylcholine.

Mode of Action

3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride interacts with its target, the α7 nicotinic acetylcholine receptor, as a positive allosteric modulator . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, increasing the flow of ions through the channel and thereby amplifying the cellular response .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

3-[(4-fluorophenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFDRJVFRCXFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)

![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)

![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)

![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)

![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)